molecular formula C14H18N4 B6754129 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ylamino)pyrazine-2-carbonitrile

3-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ylamino)pyrazine-2-carbonitrile

Cat. No.: B6754129
M. Wt: 242.32 g/mol
InChI Key: VNGGSONHLUZJGQ-UHFFFAOYSA-N
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Description

3-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ylamino)pyrazine-2-carbonitrile is a complex organic compound with a unique structure that includes an indene and pyrazine moiety

Properties

IUPAC Name

3-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ylamino)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-9-13-14(17-7-6-16-13)18-12-5-4-10-2-1-3-11(10)8-12/h6-7,10-12H,1-5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGGSONHLUZJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(CC2C1)NC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ylamino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene ring system, followed by the introduction of the pyrazine and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also focuses on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ylamino)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ylamino)pyrazine-2-carbonitrile
  • 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-cyclopropa[a]naphthalene-5-ylamino)pyrazine-2-carbonitrile

Uniqueness

3-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ylamino)pyrazine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties

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